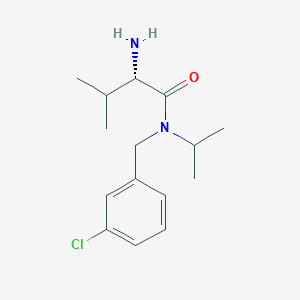(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13409079
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H23ClN2O |
|---|---|
| Molecular Weight | 282.81 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3-chlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C15H23ClN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-6-5-7-13(16)8-12/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1 |
| Standard InChI Key | SZUYMSNQUVYFIP-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)Cl)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(CC1=CC(=CC=C1)Cl)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=CC(=CC=C1)Cl)C(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the class of substituted butyramides, featuring a branched alkyl chain and aromatic benzyl group. Its IUPAC name, (2S)-2-amino-N-[(3-chlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide, reflects the following structural elements:
-
Chiral center: The (S)-configuration at the C2 amino group dictates its stereochemical properties .
-
Benzyl substituent: A 3-chlorophenylmethyl group attached to the amide nitrogen, introducing electronic effects via the meta-positioned chlorine atom.
-
Alkyl groups: An isopropyl group (-C(CH₃)₂) and a 3-methylbutanamide backbone contribute to steric bulk and lipophilicity .
The molecular formula is C₁₅H₂₂ClN₂O, with a molar mass of 281.80 g/mol. This aligns with analogs such as (S)-2-Amino-N-(2-chloro-benzyl)-N-isopropyl-3-methyl-butyramide (C₁₅H₂₃ClN₂O, 282.81 g/mol), differing only in the chlorine atom’s position on the benzyl ring.
Table 1: Comparative Structural Data of Selected Butyramide Analogs
Stereochemical Considerations
The (S)-configuration at the C2 amino group is critical for interactions with biological targets. Enantiomers of similar amides exhibit divergent binding affinities; for example, (S)-enantiomers of kinase inhibitors often show enhanced activity compared to their (R)-counterparts . The chlorine atom’s meta-position may influence π-π stacking interactions in protein binding pockets, as observed in chlorobenzene-containing pharmaceuticals.
Synthesis and Manufacturing
Synthetic Routes
While no explicit protocol for (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-3-methyl-butyramide is documented, its synthesis likely parallels methods for analogous compounds:
-
Amide Bond Formation: Reacting 3-chlorobenzylamine with isopropylamine and a protected 2-amino-3-methylbutanoic acid derivative.
-
Chiral Resolution: Using chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration. For instance, enzymatic resolution with lipases has been employed for similar amino amides .
-
Deprotection: Removing protecting groups (e.g., Boc or Fmoc) under acidic or basic conditions to yield the free amino group.
Key Reaction:
Purification and Characterization
-
Chromatography: Reverse-phase HPLC or silica gel chromatography to isolate enantiomerically pure product .
-
Spectroscopic Analysis:
-
¹H/¹³C NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 1.0–1.5 ppm (isopropyl and methyl groups).
-
Mass Spectrometry: Molecular ion peak at m/z 281.80 (M+H⁺).
-
Physicochemical Properties
Solubility and Lipophilicity
-
LogP: Estimated at 2.8–3.2 (calculated using ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Solubility: Poor aqueous solubility (<1 mg/mL) but soluble in DMSO or ethanol, consistent with halogenated amides .
Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume